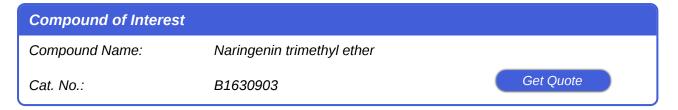


A Technical Guide to the Chemical Properties and Characterization of Naringenin Trimethyl Ether

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin trimethyl ether, also known as 5,7,4'-Trimethoxyflavanone or Sakuranetin dimethyl ether, is a naturally derived flavonoid compound.[1][2] As a methylated derivative of naringenin, it belongs to the flavanone subclass of polyphenols, which are recognized for their diverse physiological activities.[1] This compound is the subject of ongoing scientific research due to its potential therapeutic applications, which are linked to its ability to modulate various enzymatic processes and signaling pathways.[1]

The primary mechanism of action investigated for **naringenin trimethyl ether** involves its antioxidant properties, where it functions by scavenging free radicals and mitigating oxidative stress.[1] This activity forms the basis for exploring its potential preventive effects against a range of conditions, including cardiovascular diseases, inflammation, and certain cancers.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic characterization, and the experimental protocols relevant to its analysis.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Naringenin Trimethyl Ether** are summarized below. These data are critical for its handling, formulation, and application in



experimental settings.

Property	Value	Reference(s)
IUPAC Name	5,7-dimethoxy-2-(4- methoxyphenyl)-2,3- dihydrochromen-4-one	[3]
Synonyms	5,7,4'-Trimethoxyflavanone, Sakuranetin dimethyl ether	[1][2]
CAS Number	38302-15-7	[1][2][4][5][6]
Chemical Formula	C18H18O5	[1][2][3][6]
Molecular Weight	314.33 g/mol	[1][2][3]
Appearance	Off-white to light yellow solid powder	[2][5][6]
Melting Point	124.0 °C	[1]
Boiling Point	500.1 °C	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[4][5][6]
Storage	Store at 2-8 °C, protected from air and light	[1][6]
Stock Solution	In DMSO: -80°C for 6 months; -20°C for 1 month (protect from light)	[5]

Spectroscopic Characterization and Experimental Protocols

The structural elucidation and confirmation of **Naringenin Trimethyl Ether** rely on a combination of standard spectroscopic techniques.

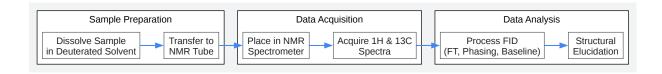


Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the definitive structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Typical Experimental Protocol (¹H and ¹³C NMR):

- Sample Preparation: Dissolve approximately 5-10 mg of **Naringenin Trimethyl Ether** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d). The choice of solvent should be based on the compound's solubility.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) equipped with a standard probe.
- Data Acquisition (¹H NMR): Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12-16 ppm, a sufficient number of scans for an adequate signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
- Data Acquisition (¹³C NMR): Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (~200-220 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly higher number of scans is necessary.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS). The resulting spectra are then integrated and interpreted to confirm the molecular structure.[6]



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Caption: A generalized workflow for NMR sample analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity and purity.

Summary of Mass Spectrometry Data:[3]

Technique	Parameter	m/z Value
GC-MS	Top Peak	134
2nd Highest Peak	180	
3rd Highest Peak	314 ([M]+)	_
MS/MS (Ion Trap)	Precursor Ion ([M+H]+)	315.1227
Top Fragment Peak	181.3	
2nd Highest Fragment	161.3	_
3rd Highest Fragment	316.2	

Typical Experimental Protocol (LC-MS/MS):

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 μg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile.
- Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically a
 reverse-phase C18 column. Elute the compound using a gradient or isocratic mobile phase
 (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to separate it from any
 impurities.
- Ionization: Introduce the eluent into the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source, to generate protonated molecules ([M+H]+).
- MS1 Scan: Perform a full scan in the mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Ion Trap) to detect the precursor ion (m/z 315.1).

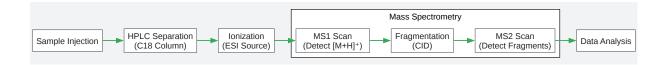


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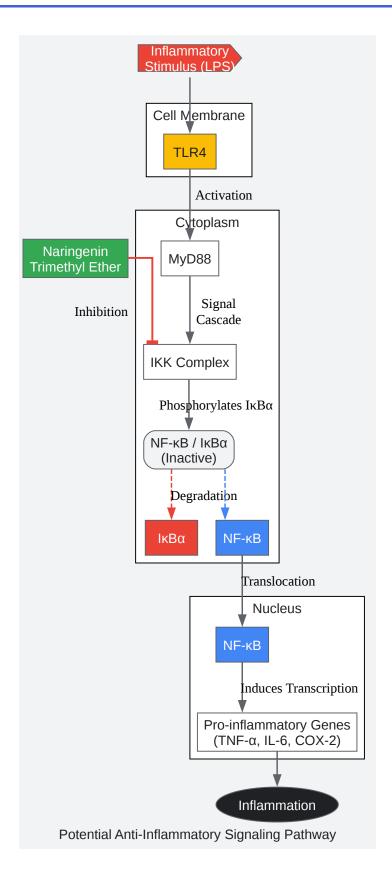
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- MS2 Fragmentation: Isolate the precursor ion and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.
- MS2 Scan & Analysis: Scan for the resulting fragment ions to generate the MS/MS spectrum. Analyze the fragmentation pattern to corroborate the proposed structure.









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